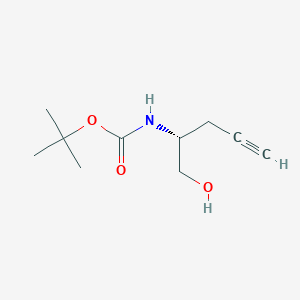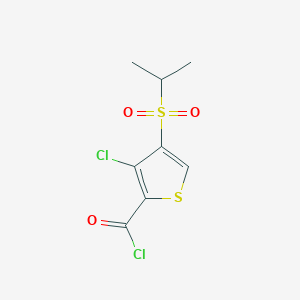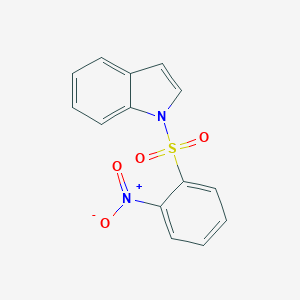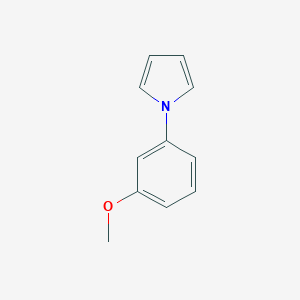
1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol, commonly known as CBMI, is a cyclic inositol derivative that has been extensively studied for its various biochemical and physiological effects. CBMI has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
CBMI has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. CBMI has also been found to have antidiabetic effects by regulating glucose metabolism and improving insulin sensitivity. In addition, CBMI has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism Of Action
The mechanism of action of CBMI is not fully understood. However, it has been suggested that CBMI exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. CBMI has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and glucose metabolism.
Biochemical and Physiological Effects:
CBMI has been found to have various biochemical and physiological effects. It has been found to inhibit cancer cell proliferation, induce apoptosis, and regulate glucose metabolism. CBMI has also been found to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects.
Advantages And Limitations For Lab Experiments
CBMI has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in various in vitro and in vivo experiments. However, the limitations of CBMI include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For CBMI research include investigating its potential therapeutic applications in other diseases, elucidating its mechanism of action, and developing more potent and selective analogs.
Synthesis Methods
The synthesis of CBMI involves the reaction of myo-inositol with cyclohexanone and ethyl chloroacetate in the presence of a catalyst. The reaction leads to the formation of CBMI as a white crystalline solid. The purity of CBMI can be improved by recrystallization and column chromatography.
properties
InChI |
InChI=1S/C29H46O8/c1-17(2)19-11-10-18(3)16-20(19)32-27(31)33-22-21(30)23-25(36-28(34-23)12-6-4-7-13-28)26-24(22)35-29(37-26)14-8-5-9-15-29/h17-26,30H,4-16H2,1-3H3/t18-,19+,20-,21+,22+,23-,24+,25+,26+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWOZJOECNPFF-PWJDEQPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C(C3C(C4C2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)O[C@@H]2[C@H]([C@H]3[C@H]([C@H]4[C@@H]2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)


![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)